

Application Note: Large-Scale Synthesis of tert-Butyl 2-bromonicotinate

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Compound of Interest

Compound Name: *tert-Butyl 2-bromonicotinate*

Cat. No.: B064581

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Introduction

Tert-butyl 2-bromonicotinate is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and agrochemicals.[1][2] The presence of the bromo-substituent at the 2-position and the carboxylic acid protected as a tert-butyl ester provides two orthogonal reactive sites for further molecular elaboration, making it a valuable building block in medicinal chemistry and material science.[1] This document outlines a detailed protocol for the large-scale synthesis of **tert-butyl 2-bromonicotinate** from 2-bromonicotinic acid, focusing on a scalable and efficient esterification process.

Core Synthesis Pathway

The primary transformation involves the esterification of 2-bromonicotinic acid with a tert-butylating agent. Several methods exist for the formation of tert-butyl esters.[3][4][5] For large-scale synthesis, a method utilizing di-tert-butyl dicarbonate ((Boc)₂O) is often preferred due to its relatively mild reaction conditions and high efficiency.

Experimental Protocols

Materials and Equipment

- Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling mantle), a reflux condenser, and an inert gas inlet.

- Reagents: 2-Bromonicotinic acid ($\geq 98\%$ purity)[1], Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Filtration and Drying: Nutsche filter or centrifuge, vacuum oven.

Protocol: Synthesis of **tert-Butyl 2-bromonicotinate**

- Reactor Preparation: The main reactor is rendered inert by purging with nitrogen gas.
- Charging Reagents: To the reactor, add 2-bromonicotinic acid followed by anhydrous tetrahydrofuran (THF). Stir the mixture until the acid is fully dissolved.
- Addition of DMAP: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.
- Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The addition should be controlled to manage the evolution of carbon dioxide gas.
- Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.
- Work-up:
 - Once the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is redissolved in ethyl acetate.
 - The organic solution is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acid and DMAP, followed by a wash with brine.
 - The organic layer is dried over anhydrous magnesium sulfate.
- Isolation and Purification:
 - The drying agent is removed by filtration.
 - The solvent is evaporated under reduced pressure to yield the crude product.

- If necessary, the crude product can be purified by recrystallization or column chromatography to achieve the desired purity.
- Drying: The final product is dried in a vacuum oven to a constant weight.

Data Presentation

Table 1: Optimized Reaction Conditions and Yields

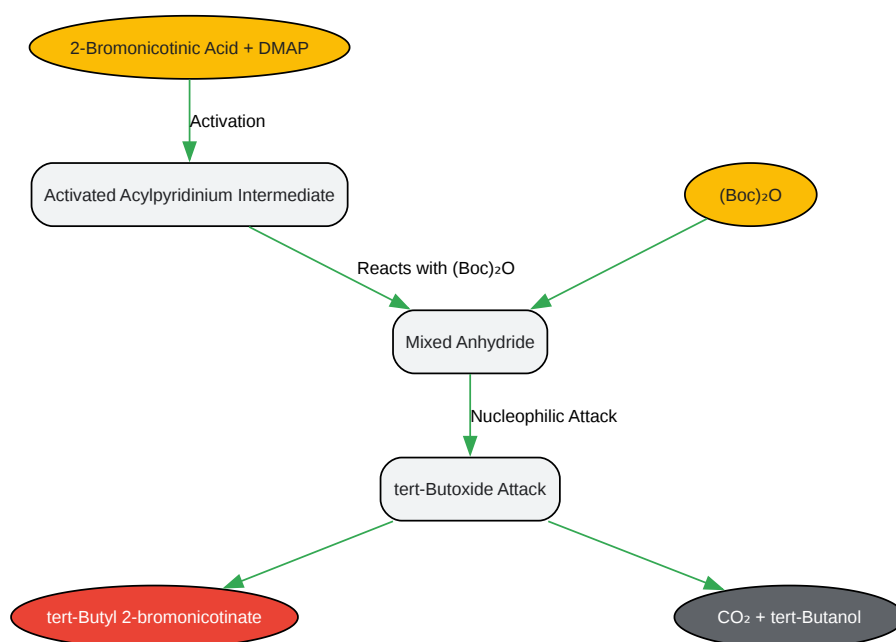
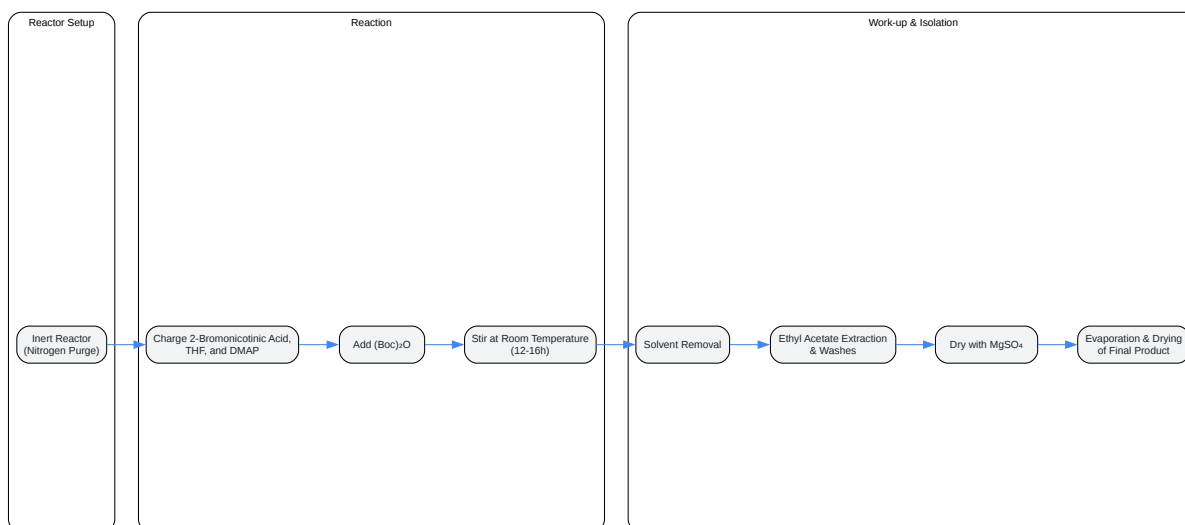
Parameter	Value
Molar ratio of 2-bromonicotinic acid : (Boc) ₂ O : DMAP	1 : 1.2 : 0.05
Solvent	Tetrahydrofuran (THF)
Reaction Temperature	20-25 °C (Room Temperature)
Reaction Time	12-16 hours
Typical Yield	85-95%
Purity (by HPLC)	>99%

Table 2: Physical and Chemical Properties of **tert-Butyl 2-bromonicotinate**

Property	Value
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂
Molecular Weight	258.11 g/mol
Appearance	White to off-white solid
Melting Point	48-52 °C
Solubility	Soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane)

Visualizations

Diagram 1: Synthesis Workflow

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